Cas no 2172434-09-0 (2-(cyclopropylmethyl)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopropanoic acid)

2-(cyclopropylmethyl)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopropanoic acid structure
2172434-09-0 structure
商品名:2-(cyclopropylmethyl)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopropanoic acid
CAS番号:2172434-09-0
MF:C27H32N2O5
メガワット:464.553387641907
CID:6100015
PubChem ID:165562912

2-(cyclopropylmethyl)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopropanoic acid 化学的及び物理的性質

名前と識別子

    • 2-(cyclopropylmethyl)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopropanoic acid
    • 2-(cyclopropylmethyl)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid
    • EN300-1543484
    • 2172434-09-0
    • インチ: 1S/C27H32N2O5/c1-17(12-25(30)28-15-19(26(31)32)13-18-10-11-18)14-29-27(33)34-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-9,17-19,24H,10-16H2,1H3,(H,28,30)(H,29,33)(H,31,32)
    • InChIKey: GNSZWZVTVWELTM-UHFFFAOYSA-N
    • ほほえんだ: OC(C(CNC(CC(C)CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)CC1CC1)=O

計算された属性

  • せいみつぶんしりょう: 464.23112213g/mol
  • どういたいしつりょう: 464.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 12
  • 複雑さ: 702
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 105Ų

2-(cyclopropylmethyl)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1543484-0.1g
2-(cyclopropylmethyl)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid
2172434-09-0
0.1g
$2963.0 2023-06-05
Enamine
EN300-1543484-5.0g
2-(cyclopropylmethyl)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid
2172434-09-0
5g
$9769.0 2023-06-05
Enamine
EN300-1543484-10.0g
2-(cyclopropylmethyl)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid
2172434-09-0
10g
$14487.0 2023-06-05
Enamine
EN300-1543484-10000mg
2-(cyclopropylmethyl)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid
2172434-09-0
10000mg
$14487.0 2023-09-25
Enamine
EN300-1543484-100mg
2-(cyclopropylmethyl)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid
2172434-09-0
100mg
$2963.0 2023-09-25
Enamine
EN300-1543484-50mg
2-(cyclopropylmethyl)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid
2172434-09-0
50mg
$2829.0 2023-09-25
Enamine
EN300-1543484-0.25g
2-(cyclopropylmethyl)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid
2172434-09-0
0.25g
$3099.0 2023-06-05
Enamine
EN300-1543484-1.0g
2-(cyclopropylmethyl)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid
2172434-09-0
1g
$3368.0 2023-06-05
Enamine
EN300-1543484-2.5g
2-(cyclopropylmethyl)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid
2172434-09-0
2.5g
$6602.0 2023-06-05
Enamine
EN300-1543484-0.5g
2-(cyclopropylmethyl)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid
2172434-09-0
0.5g
$3233.0 2023-06-05

2-(cyclopropylmethyl)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopropanoic acid 関連文献

2-(cyclopropylmethyl)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopropanoic acidに関する追加情報

Introduction to 2-(cyclopropylmethyl)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopropanoic Acid (CAS No. 2172434-09-0)

2-(cyclopropylmethyl)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopropanoic acid, identified by its CAS number 2172434-09-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of this compound is characterized by its intricate arrangement of functional groups, which includes a cyclopropylmethyl side chain and an amino group substituted with a 9H-fluoren-9-ylmethoxycarbonyl moiety. These features contribute to its unique chemical properties and biological interactions, which are being thoroughly investigated in various research settings.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegenerative disorders. The structure of 2-(cyclopropylmethyl)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopropanoic acid suggests that it may have the potential to interact with multiple targets within these pathways, thereby offering a multifaceted approach to therapeutic intervention.

One of the most compelling aspects of this compound is its ability to serve as a building block for the synthesis of more complex molecules. In drug discovery, such intermediates are invaluable for exploring new chemical space and identifying lead compounds with enhanced pharmacological properties. The presence of the cyclopropylmethyl group, in particular, has been shown to influence the metabolic stability and binding affinity of related compounds, making it a key feature to consider in the design of novel therapeutics.

The 9H-fluoren-9-ylmethoxycarbonyl moiety adds another layer of complexity to this molecule, providing a site for further functionalization and modification. This group is often used in peptide mimetics and peptidomimetics due to its ability to enhance solubility and stability while maintaining biological activity. The incorporation of this moiety into 2-(cyclopropylmethyl)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopropanoic acid suggests that it may be suitable for applications in these areas, particularly in the development of novel biologics and bioimaging agents.

Recent studies have begun to explore the potential applications of this compound in various therapeutic contexts. For instance, researchers have investigated its interactions with enzymes and receptors involved in cancer progression. The structural features of 2-(cyclopropylmethyl)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopropanoic acid make it a promising candidate for developing inhibitors that can disrupt critical signaling pathways in tumor cells. Preliminary findings suggest that this compound may exhibit inhibitory effects on key enzymes such as kinases and proteases, which are often overexpressed in cancerous tissues.

Beyond its potential role in oncology, this compound has also shown promise in the treatment of inflammatory diseases. Chronic inflammation is a hallmark of many pathological conditions, including autoimmune disorders and cardiovascular diseases. The ability of 2-(cyclopropylmethyl)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopropanoic acid to modulate inflammatory pathways may make it a valuable tool for developing novel anti-inflammatory therapies. By targeting key mediators of inflammation, such as cytokines and chemokines, this compound could help mitigate the symptoms associated with these conditions.

The development of neuroprotective agents is another area where this compound holds significant promise. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the accumulation of toxic protein aggregates and oxidative stress within neural tissues. The structural properties of 2-(cyclopropylmethyl)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopropanoic acid suggest that it may be able to interfere with these pathological processes by inhibiting protease activity or enhancing antioxidant defenses. Further research is needed to fully elucidate its mechanisms of action in this context.

In addition to its therapeutic potential, 2-(cyclopropylmethyl)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidopropanoic acid also represents an important tool for basic research in medicinal chemistry. Its complex structure provides a rich framework for studying molecular recognition and drug-receptor interactions. By understanding how this compound interacts with biological targets, researchers can gain insights into the principles governing drug design and develop more effective strategies for creating novel therapeutics.

The synthesis of this compound presents unique challenges due to its intricate molecular architecture. However, advances in synthetic chemistry have made it increasingly feasible to construct complex molecules like 2-(cyclopropylmethyl)-3-4-({(9H-fluoren-9-yli... strong>methoxycarbonyl})amino}-3-methylbutanamidopropanoic acid with high precision and yield. These synthetic techniques are essential for producing sufficient quantities of the compound for both preclinical studies and potential clinical trials.

In conclusion, 2-(

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